
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide group. The hydroxy-3-methylbut-3-en-1-yl side chain can be introduced through a series of reactions involving alkylation and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Aplicaciones Científicas De Investigación
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide: shares structural similarities with other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole.
Indole derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities.
Uniqueness
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. The presence of both an amino group and a sulfonamide group allows for versatile reactivity and potential interactions with various biological targets.
Propiedades
Número CAS |
921617-07-4 |
|---|---|
Fórmula molecular |
C11H16N2O3S |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
2-amino-N-(2-hydroxy-3-methylbut-3-enyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-8(2)10(14)7-13-17(15,16)11-6-4-3-5-9(11)12/h3-6,10,13-14H,1,7,12H2,2H3 |
Clave InChI |
JZJDYFCPBZQKJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CNS(=O)(=O)C1=CC=CC=C1N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
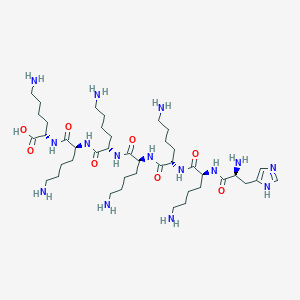

![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
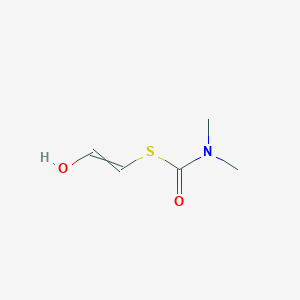
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
![1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14199041.png)
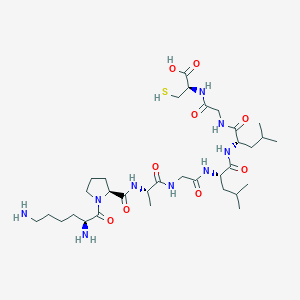
![Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14199051.png)
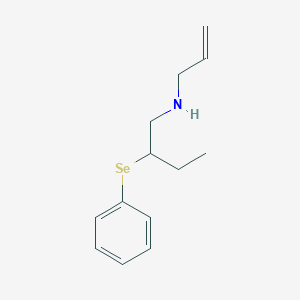
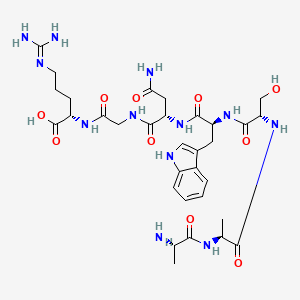
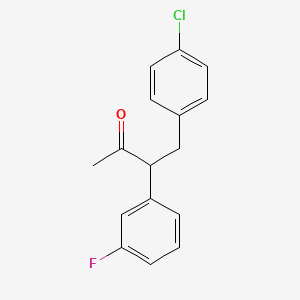
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)
